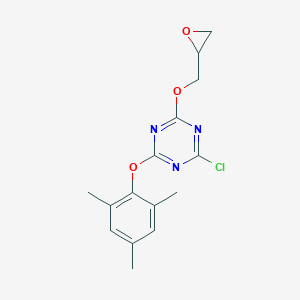
1,3,5-Triazine, 2-chloro-4-(2-oxiranylmethoxy)-6-(2,4,6-trimethylphenoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Triazine, 2-chloro-4-(2-oxiranylmethoxy)-6-(2,4,6-trimethylphenoxy)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 1,3,5-Triazine, 2-chloro-4-(2-oxiranylmethoxy)-6-(2,4,6-trimethylphenoxy)- is not fully understood, but studies have suggested that it may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound may also act as a drug delivery system by encapsulating drugs and releasing them in a controlled manner.
生化和生理效应
Studies have reported that 1,3,5-Triazine, 2-chloro-4-(2-oxiranylmethoxy)-6-(2,4,6-trimethylphenoxy)- has low toxicity and does not cause significant biochemical or physiological effects in vitro. However, more studies are needed to determine the long-term effects of this compound in vivo.
实验室实验的优点和局限性
The advantages of using 1,3,5-Triazine, 2-chloro-4-(2-oxiranylmethoxy)-6-(2,4,6-trimethylphenoxy)- in lab experiments include its low toxicity, potential anticancer activity, and ability to encapsulate and release drugs in a controlled manner. However, the limitations of using this compound in lab experiments include its limited solubility in water and potential for degradation over time.
未来方向
There are several future directions for the study of 1,3,5-Triazine, 2-chloro-4-(2-oxiranylmethoxy)-6-(2,4,6-trimethylphenoxy)-. These include:
1. Further studies to understand the mechanism of action of this compound and its potential applications in medicinal chemistry.
2. Development of new drug delivery systems using 1,3,5-Triazine, 2-chloro-4-(2-oxiranylmethoxy)-6-(2,4,6-trimethylphenoxy)-.
3. Study of the potential environmental applications of this compound, including its ability to remove heavy metals from water.
4. Development of new materials using 1,3,5-Triazine, 2-chloro-4-(2-oxiranylmethoxy)-6-(2,4,6-trimethylphenoxy)-, including polymers and coatings.
5. Further studies to determine the long-term effects of this compound in vivo.
Conclusion
In conclusion, 1,3,5-Triazine, 2-chloro-4-(2-oxiranylmethoxy)-6-(2,4,6-trimethylphenoxy)- is a chemical compound that has shown promising results in scientific research for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications.
科学研究应用
1,3,5-Triazine, 2-chloro-4-(2-oxiranylmethoxy)-6-(2,4,6-trimethylphenoxy)- has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies reporting its ability to inhibit the growth of cancer cells. 1,3,5-Triazine, 2-chloro-4-(2-oxiranylmethoxy)-6-(2,4,6-trimethylphenoxy)- has also been studied for its potential application as a drug delivery system due to its ability to encapsulate and release drugs in a controlled manner. In material science, this compound has been studied for its potential application in the development of new materials, including polymers and coatings. In environmental science, 1,3,5-Triazine, 2-chloro-4-(2-oxiranylmethoxy)-6-(2,4,6-trimethylphenoxy)- has been studied for its ability to remove heavy metals from water.
属性
CAS 编号 |
125025-92-5 |
|---|---|
产品名称 |
1,3,5-Triazine, 2-chloro-4-(2-oxiranylmethoxy)-6-(2,4,6-trimethylphenoxy)- |
分子式 |
C15H16ClN3O3 |
分子量 |
321.76 g/mol |
IUPAC 名称 |
2-chloro-4-(oxiran-2-ylmethoxy)-6-(2,4,6-trimethylphenoxy)-1,3,5-triazine |
InChI |
InChI=1S/C15H16ClN3O3/c1-8-4-9(2)12(10(3)5-8)22-15-18-13(16)17-14(19-15)21-7-11-6-20-11/h4-5,11H,6-7H2,1-3H3 |
InChI 键 |
YHFMAXJNKLYVON-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)OC2=NC(=NC(=N2)OCC3CO3)Cl)C |
规范 SMILES |
CC1=CC(=C(C(=C1)C)OC2=NC(=NC(=N2)OCC3CO3)Cl)C |
其他 CAS 编号 |
125025-92-5 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

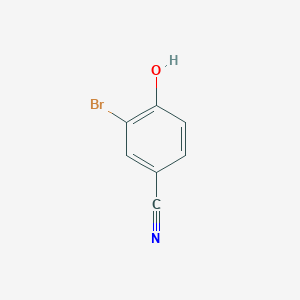
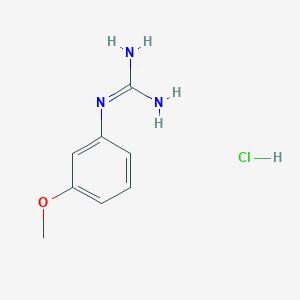

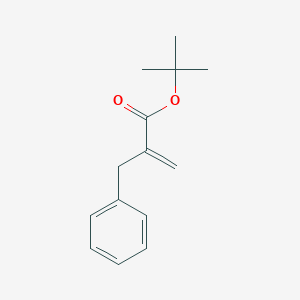
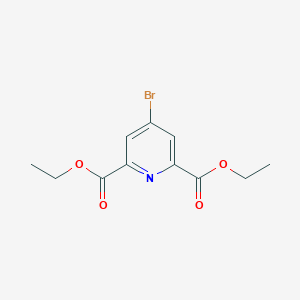
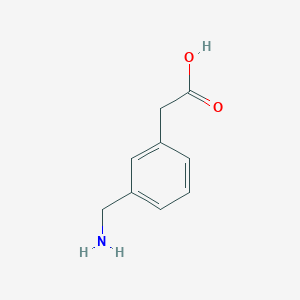

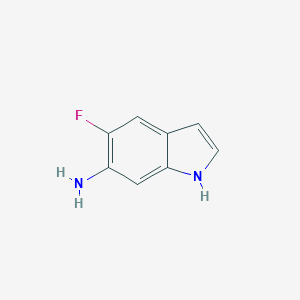
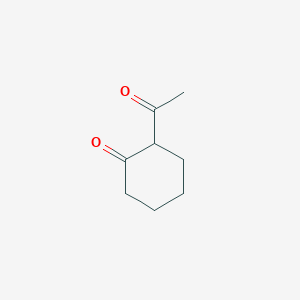
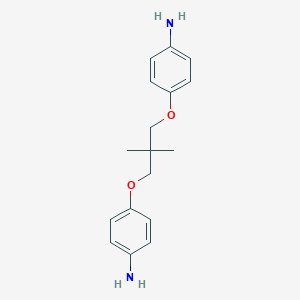
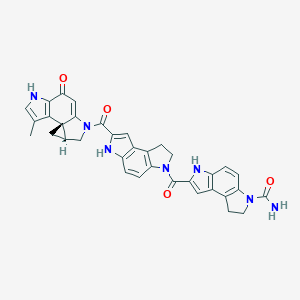
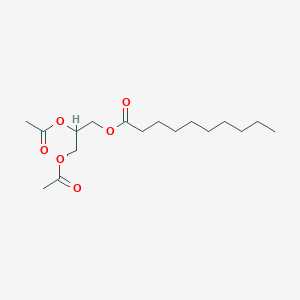
![2-Ethyl-1H-imidazo[4,5-f]quinoxaline](/img/structure/B56853.png)
